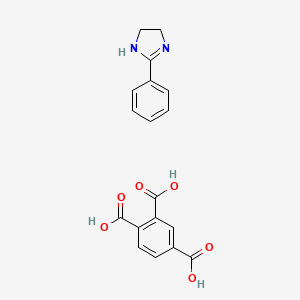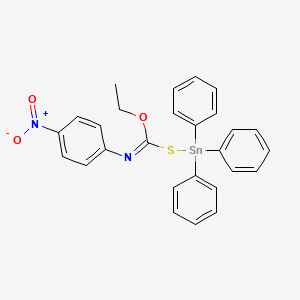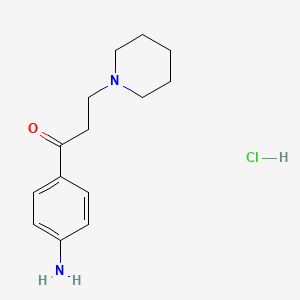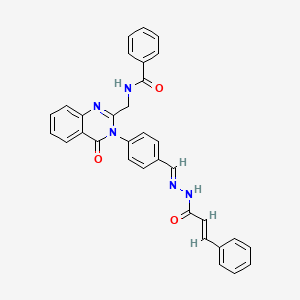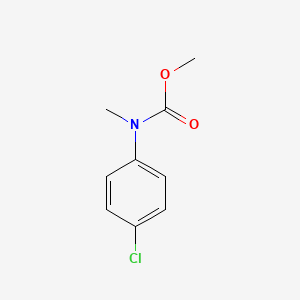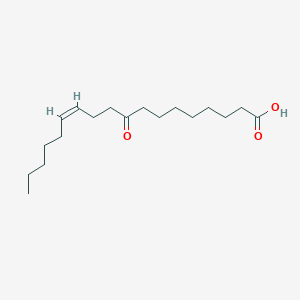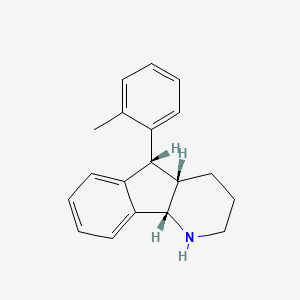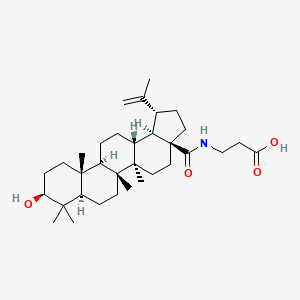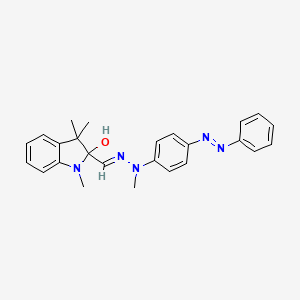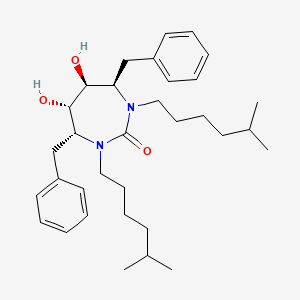
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methylhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methylhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methylhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the diazepinone core, followed by the introduction of the hexahydroxy and bis(phenylmethyl) groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methylhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce more saturated compounds.
Scientific Research Applications
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methylhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies. In medicine, its potential therapeutic properties are being explored, particularly in the areas of anti-cancer and anti-inflammatory research. Industrially, it could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methylhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methylhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- include other diazepinone derivatives and compounds with similar functional groups, such as hexahydroxy and bis(phenylmethyl) groups.
Uniqueness: What sets this compound apart from its analogs is its specific stereochemistry and the combination of functional groups, which confer unique properties and potential applications. Its ability to undergo a variety of chemical reactions and its broad range of applications in scientific research further highlight its uniqueness.
Properties
CAS No. |
179893-98-2 |
|---|---|
Molecular Formula |
C33H50N2O3 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(5-methylhexyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H50N2O3/c1-25(2)15-11-13-21-34-29(23-27-17-7-5-8-18-27)31(36)32(37)30(24-28-19-9-6-10-20-28)35(33(34)38)22-14-12-16-26(3)4/h5-10,17-20,25-26,29-32,36-37H,11-16,21-24H2,1-4H3/t29-,30-,31+,32+/m1/s1 |
InChI Key |
DRAQQTVGOMUDKD-ZRTHHSRSSA-N |
Isomeric SMILES |
CC(C)CCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CCCCN1C(C(C(C(N(C1=O)CCCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





